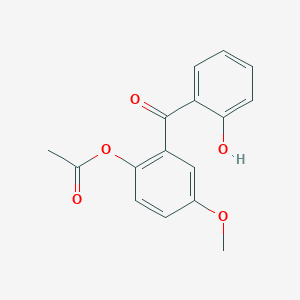
2-(2-Hydroxybenzoyl)-4-methoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxybenzoyl)-4-methoxyphenyl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxybenzoyl group and a methoxyphenyl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxybenzoyl)-4-methoxyphenyl acetate typically involves the esterification of 2-(2-hydroxybenzoyl)-4-methoxyphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxybenzoyl)-4-methoxyphenyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Oxidation: The hydroxybenzoyl group can be oxidized to form quinones or other oxidized derivatives.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
Hydrolysis: Yields 2-(2-hydroxybenzoyl)-4-methoxyphenol and acetic acid.
Oxidation: Produces quinones or other oxidized derivatives.
Substitution: Results in the formation of substituted phenyl acetates.
Scientific Research Applications
2-(2-Hydroxybenzoyl)-4-methoxyphenyl acetate has several scientific research applications:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxybenzoyl)-4-methoxyphenyl acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxybenzoyl group can participate in hydrogen bonding or other interactions with target molecules, while the methoxy group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoyl derivatives: Compounds such as 2-hydroxybenzoyl chloride or 2-hydroxybenzoyl benzoate share structural similarities.
Methoxyphenyl acetates: Compounds like 4-methoxyphenyl acetate or 3-methoxyphenyl acetate are structurally related.
Uniqueness
2-(2-Hydroxybenzoyl)-4-methoxyphenyl acetate is unique due to the combination of both hydroxybenzoyl and methoxyphenyl groups, which may confer distinct chemical and biological properties
Properties
CAS No. |
83570-59-6 |
|---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
[2-(2-hydroxybenzoyl)-4-methoxyphenyl] acetate |
InChI |
InChI=1S/C16H14O5/c1-10(17)21-15-8-7-11(20-2)9-13(15)16(19)12-5-3-4-6-14(12)18/h3-9,18H,1-2H3 |
InChI Key |
HVLYRVGHULHWKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)OC)C(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















